molecular formula C17H17ClO4 B15282069 Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate

Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate

Cat. No.: B15282069
M. Wt: 320.8 g/mol
InChI Key: GOGDARWHROVVRK-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxybenzyl group, a chloro-substituted phenyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate typically involves the esterification of 5-chloro-2-((4-methoxybenzyl)oxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-chloro-2-((4-methoxybenzyl)oxy)benzoic acid.

    Reduction: Formation of 5-chloro-2-((4-methoxybenzyl)oxy)benzyl alcohol.

    Substitution: Formation of 5-amino-2-((4-methoxybenzyl)oxy)phenyl acetate or 5-thio-2-((4-methoxybenzyl)oxy)phenyl acetate.

Scientific Research Applications

Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate involves its interaction with specific molecular targets and pathways. The chloro and methoxybenzyl groups may contribute to its binding affinity and specificity towards certain enzymes or receptors. The ester functional group can undergo hydrolysis to release the active phenolic compound, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-2-hydroxyphenyl)acetate
  • Methyl 2-(5-chloro-2-methoxyphenyl)acetate
  • Methyl 2-(5-bromo-2-((4-methoxybenzyl)oxy)phenyl)acetate

Uniqueness

Methyl 2-(5-chloro-2-((4-methoxybenzyl)oxy)phenyl)acetate is unique due to the presence of both the chloro and methoxybenzyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C17H17ClO4

Molecular Weight

320.8 g/mol

IUPAC Name

methyl 2-[5-chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetate

InChI

InChI=1S/C17H17ClO4/c1-20-15-6-3-12(4-7-15)11-22-16-8-5-14(18)9-13(16)10-17(19)21-2/h3-9H,10-11H2,1-2H3

InChI Key

GOGDARWHROVVRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CC(=O)OC

Origin of Product

United States

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